N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:
Formation of the benzotriazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanomethyl group: This step may involve nucleophilic substitution reactions using cyanomethylating agents.
Attachment of the propanamide moiety: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine derivatives: Compounds with similar core structures but different substituents.
Cyanomethyl compounds: Compounds containing the cyanomethyl group attached to various scaffolds.
Propanamide derivatives: Compounds with the propanamide moiety attached to different cores.
Uniqueness
N-(cyanomethyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-6-7-14-11(18)5-8-17-12(19)9-3-1-2-4-10(9)15-16-17/h1-4H,5,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEZFULQHMPVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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